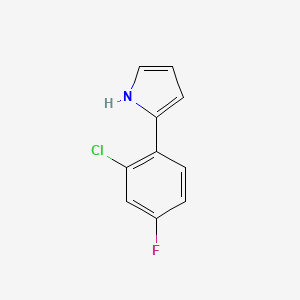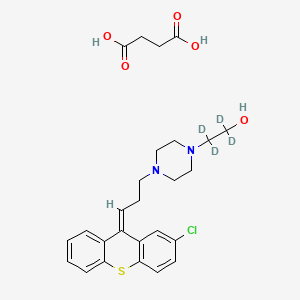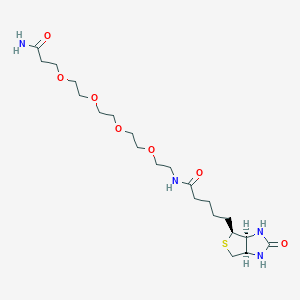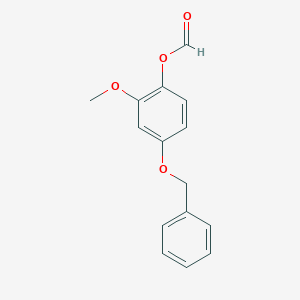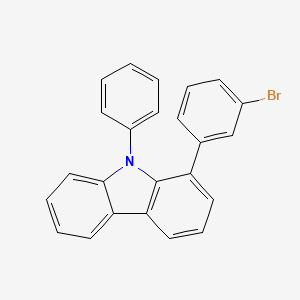
1-(3-Bromophenyl)-9-phenyl-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromophenyl)-9-phenyl-9H-carbazole is an organic compound that belongs to the class of carbazoles. Carbazoles are aromatic heterocyclic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The structure of this compound consists of a carbazole core substituted with a bromophenyl group at the 1-position and a phenyl group at the 9-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)-9-phenyl-9H-carbazole typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a bromophenylboronic acid with a phenylcarbazole under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Bromophenyl)-9-phenyl-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can undergo oxidation to form carbazole derivatives with different oxidation states. Reduction reactions can also modify the aromatic system.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions include various substituted carbazoles, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromophenyl)-9-phenyl-9H-carbazole has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent photophysical properties.
Pharmaceuticals: Carbazole derivatives, including this compound, are investigated for their potential therapeutic properties, such as anticancer and antimicrobial activities.
Materials Science: The compound is used in the synthesis of advanced materials with applications in sensors and optoelectronic devices.
Wirkmechanismus
The mechanism of action of 1-(3-Bromophenyl)-9-phenyl-9H-carbazole involves its interaction with molecular targets and pathways. In organic electronics, the compound’s photophysical properties enable it to act as an efficient emitter or charge transport material. In pharmaceuticals, the compound may interact with specific enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound .
Vergleich Mit ähnlichen Verbindungen
1-(3-Bromophenyl)pyrrolidine: This compound shares the bromophenyl group but has a pyrrolidine ring instead of a carbazole core.
1-(3-Bromophenyl)-7-chloro-6-methoxy-3,4-dihydroisoquinoline: This compound has a similar bromophenyl group but differs in the core structure and additional substituents.
Uniqueness: 1-(3-Bromophenyl)-9-phenyl-9H-carbazole is unique due to its carbazole core, which imparts specific photophysical and electronic properties. The presence of both bromophenyl and phenyl groups allows for versatile functionalization and applications in various fields.
Eigenschaften
Molekularformel |
C24H16BrN |
|---|---|
Molekulargewicht |
398.3 g/mol |
IUPAC-Name |
1-(3-bromophenyl)-9-phenylcarbazole |
InChI |
InChI=1S/C24H16BrN/c25-18-9-6-8-17(16-18)20-13-7-14-22-21-12-4-5-15-23(21)26(24(20)22)19-10-2-1-3-11-19/h1-16H |
InChI-Schlüssel |
BWWVYHDOHVDCTH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C(=CC=C4)C5=CC(=CC=C5)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





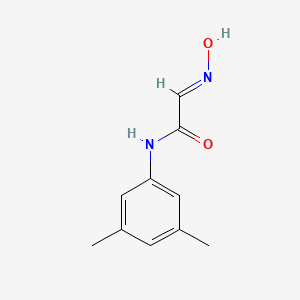
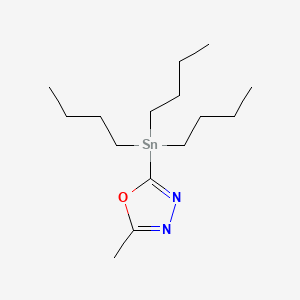
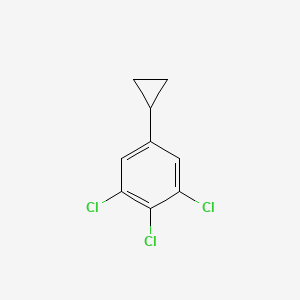
![tert-Butyl 2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetate](/img/structure/B13707784.png)
![1-Chloro-8-isobutylbenzo[4,5]thieno[2,3-c]pyridine](/img/structure/B13707787.png)
![6-(Boc-amino)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]hexanamide](/img/structure/B13707789.png)
